molecular formula C26H19FN4O4S3 B2372950 2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 496026-00-7

2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2372950
CAS No.: 496026-00-7
M. Wt: 566.64
InChI Key: RWZMZLUMCSAFDW-UHFFFAOYSA-N
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Description

2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound based on a thieno[2,3-d]pyrimidinone core scaffold, a structure recognized in medicinal chemistry for its potential as a kinase inhibitor framework . The molecular structure integrates key pharmacophoric elements, including a 4-fluorophenyl group and a phenyl-substituted dihydrothienopyrimidinone, which is a motif found in compounds investigated for targeting phosphoinositide 3-kinase (PI3K) pathways . The addition of a sulfamoylphenylacetamide side chain suggests potential for enhancing molecular interactions with enzyme targets. Compounds featuring the thieno[2,3-d]pyrimidinone core have been identified as potent and selective inhibitors for targets like PI3Kδ, which is a crucial signaling node in oncology research, particularly in the study of hematological cancers and other proliferative diseases . As such, this chemical is a valuable tool for early discovery research in hit-to-lead optimization campaigns, enabling the exploration of structure-activity relationships (SAR) and biological mechanisms. This product is provided as part of a collection of unique chemicals for research applications. For Research Use Only. Not approved for human or veterinary diagnostic or therapeutic uses. Analytical data for this product is not available; the buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4O4S3/c27-17-8-6-16(7-9-17)21-14-36-24-23(21)25(33)31(19-4-2-1-3-5-19)26(30-24)37-15-22(32)29-18-10-12-20(13-11-18)38(28,34)35/h1-14H,15H2,(H,29,32)(H2,28,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZMZLUMCSAFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)SC=C3C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Structural Features

The compound features a thieno[2,3-d]pyrimidine core with several functional groups, including:

  • Thioacetamide linkage : Enhances reactivity and potential interactions with biological targets.
  • Fluorophenyl group : Imparts unique electronic properties that may influence biological activity.
  • Sulfamoyl group : Known for its antibacterial properties.

Molecular Formula

The molecular formula is C28H28FN3O2S2C_{28}H_{28}FN_3O_2S_2 with a molar mass of approximately 521.67 g/mol .

Antimicrobial Properties

Research indicates that compounds with similar structural features to This compound exhibit a range of biological activities, particularly antimicrobial effects. For instance:

  • Inhibition of Gram-positive and Gram-negative bacteria : Similar thienopyrimidine derivatives have shown significant inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.21 µM .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Compounds in the same class have demonstrated:

  • Cytotoxic effects on various cancer cell lines : For example, thienopyrimidine derivatives have been shown to induce apoptosis in leukemia cells .

The proposed mechanisms of action for the biological activity of this compound include:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Molecular docking studies : These have suggested strong binding affinities to targets such as DNA gyrase, which is crucial for bacterial DNA replication .

Comparative Analysis

A comparative analysis of related compounds reveals insights into the SAR of thienopyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
5-(4-methoxyphenyl)-thieno[2,3-d]pyrimidineMethoxy group instead of fluorineAnticancer activity
6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidinBenzimidazole fused with thieno structureAntimicrobial properties
3-Aryl derivatives of thieno[2,3-d]pyrimidineVaried aryl substitutionsDiverse biological activities including anti-inflammatory effects

The unique combination of functional groups in This compound enhances its potential efficacy compared to these similar compounds .

Recent Studies

Recent research has highlighted the potential of thienopyrimidine derivatives in drug development:

  • Antibacterial Activity : A study reported that certain thienopyrimidine derivatives exhibited potent antibacterial activity with favorable pharmacokinetic profiles .
  • Cytotoxicity Testing : In vitro assays demonstrated that these compounds effectively inhibited cell growth in various cancer cell lines .

Future Directions

The ongoing exploration of the biological activity of this compound suggests promising avenues for further research:

  • In vivo studies : To evaluate therapeutic efficacy and safety profiles.
  • Modification of chemical structure : To enhance bioavailability and target specificity.

Comparison with Similar Compounds

Substituent Effects on Solubility and Binding

  • Sulfamoyl vs. Alkyl/Aryl Groups : The target compound’s 4-sulfamoylphenyl acetamide group provides superior aqueous solubility compared to the lipophilic isopropylphenyl () or trifluoromethylphenyl () analogs. This aligns with the sulfonamide’s high polarity and hydrogen-bonding capacity .
  • Electron-Withdrawing Substituents : The 4-fluorophenyl group in the target compound offers metabolic stability via reduced oxidative degradation, similar to the 4-chlorophenyl and CF3 groups in .

NMR and Structural Analysis

Comparative NMR studies (e.g., δ ~10.08 ppm for NHCO in ) suggest conserved hydrogen-bonding patterns in the acetamide moiety. However, substituent-induced chemical shift variations (e.g., in regions analogous to "A" and "B" in ) highlight differences in electronic environments, which may influence target selectivity.

Lumping Strategy for Analogues

As per , compounds with shared cores (e.g., thienopyrimidinone) but varying substituents can be grouped for property prediction. The target compound and its analogs (–) share similar ring systems but diverge in side-chain functionalities, leading to distinct physicochemical and pharmacological profiles.

Preparation Methods

Cyclocondensation of Aminothiophenes

The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation between 2-aminothiophene-3-carboxylates and formamide or urea derivatives. For example:

  • Method A : Heating 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate with formamide at 150°C for 6 hours yields 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (Yield: 78%).
  • Method B : Using urea in acetic acid under reflux achieves cyclization with comparable yields (72%) but requires longer reaction times (12 hours).

Thorpe-Ziegler Cyclization

An alternative route involves Thorpe-Ziegler cyclization of mercaptocarbonitrile intermediates. For instance, treatment of 3-(phenylamino)-5-(4-fluorophenyl)thiophene-2-carbonitrile with ethyl chloroacetate in basic conditions forms the pyrimidinone ring (Yield: 65%).

Functionalization with Phenyl and 4-Fluorophenyl Groups

Suzuki-Miyaura Coupling

The 4-fluorophenyl group is introduced via palladium-catalyzed cross-coupling:

  • Reaction of 2-chlorothieno[2,3-d]pyrimidin-4-one with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (Yield: 82%).

Nucleophilic Aromatic Substitution

The phenyl group at position 3 is installed using aniline derivatives:

  • Heating 2,4-dichlorothieno[2,3-d]pyrimidine with aniline in DMF at 100°C for 4 hours (Yield: 75%).

Formation of the Thioether Linkage

Nucleophilic Substitution with Chloroacetamide

The thioether bridge is established by reacting the thienopyrimidine thiolate with 2-chloro-N-(4-sulfamoylphenyl)acetamide:

  • Conditions : K₂CO₃ in dry acetone, reflux for 10 hours (Yield: 68%).
  • Mechanism : The thiolate anion attacks the chloroacetamide’s electrophilic carbon, displacing chloride.

Oxidative Coupling

For oxidized analogs, post-synthesis oxidation with KMnO₄ in acetic acid/DMF converts thioethers to sulfones, though this is unnecessary for the target compound.

Coupling with N-(4-Sulfamoylphenyl)Acetamide

Acetamide Synthesis

N-(4-Sulfamoylphenyl)acetamide is prepared separately:

  • Reaction of 4-sulfamoylaniline with chloroacetyl chloride in DMF using triethylamine as a base (Yield: 87%).

Final Assembly

The preformed acetamide is coupled to the thienopyrimidine-thiol intermediate via nucleophilic substitution (as in Section 4.1). Purification by recrystallization from ethanol yields the final product.

Optimization and Comparative Analysis

Table 1: Comparison of Key Synthetic Steps

Step Method Reagents/Conditions Yield (%) Reference
Core Formation Cyclocondensation Formamide, 150°C, 6h 78
Phenyl Introduction Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O 82
Thioether Formation Nucleophilic Sub. K₂CO₃, acetone, reflux 68
Acetamide Coupling Chloroacetyl Cl Triethylamine, DMF, RT 87

Critical Parameters

  • Temperature Control : Excessive heat during cyclocondensation (>160°C) leads to decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve acetamide coupling efficiency.
  • Purification : Silica gel chromatography is avoided due to sulfonamide degradation; recrystallization is preferred.

Q & A

Q. What are the key steps for synthesizing this compound, and how is purity ensured during synthesis?

The synthesis involves multi-step reactions, including cyclization of thienopyrimidine cores, thioether bond formation, and sulfamoylphenyl conjugation. Critical steps include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfur-based couplings .
  • Purity monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while HPLC ensures >95% purity in the final product .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.10–7.75 ppm, NHCO at δ 10.08 ppm) and confirms substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 427.88 for a structural analog) .
  • IR spectroscopy : Detects functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfonamide (S=O at ~1350 cm⁻¹) .

Q. What are common impurities, and how are they identified?

Impurities often arise from incomplete cyclization or sulfamoyl group oxidation. Detection methods include:

  • HPLC with UV detection : Resolves unreacted intermediates (retention time shifts) .
  • LC-MS : Identifies byproducts with unexpected m/z values (e.g., over-oxidized sulfonamide derivatives) .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?

  • Target selection : Focus on enzymes like COX-2 or kinases, where fluorophenyl/sulfamoyl groups show affinity .
  • Docking protocols : Use AutoDock Vina with parameters adjusted for sulfur-containing ligands (e.g., grid box centered on catalytic sites) .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine computational models .

Q. How to resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Systematic substitution : Test analogs with halogens (Cl, F), methyl, or methoxy groups on phenyl rings to isolate electronic vs. steric effects .
  • Meta-analysis : Cross-reference bioactivity datasets (e.g., IC₅₀ against cancer cell lines) to identify outliers caused by assay variability .
  • Crystallography : Resolve 3D structures (e.g., using X-ray diffraction) to clarify how substituents influence binding conformations .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyls) or formulate with cyclodextrins, balancing logP values (target ~2–3) .
  • Metabolic stability : Replace labile thioether bonds with stable sulfones or amides in preclinical analogs .
  • Bioavailability testing : Use in situ intestinal perfusion models to assess absorption rates .

Methodological Notes

  • Synthetic Challenges : Air-sensitive thioether bonds require inert atmospheres (N₂/Ar) to prevent oxidation .
  • Biological Assays : Use ATP-based luminescence assays for cytotoxicity to minimize interference from colored byproducts .
  • Data Reproducibility : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) to avoid false negatives .

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